molecular formula C17H21NO2S B3844331 N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide

N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B3844331
M. Wt: 303.4 g/mol
InChI Key: IOPVNUHQBOSCLS-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Sulfonamide derivatives are a significant class of organic compounds widely investigated for their biological activities. Research into structurally similar N-phenylsulfonamide derivatives has demonstrated potent inhibitory properties against critical enzymes, making them promising scaffolds in medicinal chemistry . These compounds are studied primarily as inhibitors of carbonic anhydrase (CA) isoenzymes, which are important therapeutic targets for conditions such as glaucoma, edema, and cancer . Additionally, related sulfonamides show strong activity against cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), positioning them as valuable candidates for research in neurodegenerative disorders like Alzheimer's disease . The specific substitution pattern on the this compound molecule, featuring a 4-ethylphenyl group on the nitrogen and methyl substitutions on the benzenesulfonamide ring, may influence its steric and electronic properties. These modifications can be explored to optimize binding affinity and selectivity towards specific enzyme targets, thereby contributing to the development of new pharmacological tools . Researchers can utilize this compound to explore its potential in enzyme kinetics, protein-protein interaction studies, and as a lead structure in the synthesis of novel bioactive molecules.

Properties

IUPAC Name

N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-5-15-6-8-16(9-7-15)18-21(19,20)17-13(3)10-12(2)11-14(17)4/h6-11,18H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPVNUHQBOSCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 4-ethylphenylamine with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic rings can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antibacterial effects. Additionally, the compound may interact with other enzymes or receptors, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

The biological and physicochemical properties of sulfonamides are highly dependent on the substituents attached to the aryl groups. Below is a comparative analysis of key analogs:

Compound Name (Substituent) Electronic Effect Key Biological Activity/Application Key References
N-(4-Ethylphenyl)-2,4,6-trimethylbenzenesulfonamide Electron-donating (ethyl group) Not explicitly stated; likely enzyme/receptor modulation
N-(3-Trifluoromethylphenyl)-2,4,6-trimethylbenzenesulfonamide (m-3M3FBS) Strong electron-withdrawing (CF₃) Activates PLC pathway, induces BDNF release in oligodendrocytes
N-(8-Hydroxyquinolin-5-yl)-2,4,6-trimethylbenzenesulfonamide (8HQTBS) Chelating (hydroxyquinoline) Antimicrobial and antimalarial activity; metal complexation enhances efficacy
N-(4-Fluorobenzyl)-2,4,6-trimethylbenzenesulfonamide Moderate electron-withdrawing (F) Potential CNS applications due to fluorine’s bioavailability
N-(2-Aminoethyl)-2,4,6-trimethylbenzenesulfonamide Polar (aminoethyl) Synthetic intermediate for functionalized derivatives
N-(4-Hydroxyphenyl)benzenesulfonamide Hydrogen-bonding (OH) Structural studies; hydrogen-bonded crystal packing
Key Observations:
  • Electron-Donating Groups (e.g., ethyl) : Enhance lipophilicity, improving membrane permeability but reducing water solubility. The ethyl group in the target compound balances steric bulk and moderate hydrophobicity, making it suitable for interactions with hydrophobic enzyme pockets .
  • For example, m-3M3FBS’s CF₃ group stabilizes charge interactions in PLC activation .
  • Chelating Groups (e.g., hydroxyquinoline): Enable metal coordination, as seen in 8HQTBS’s transition metal complexes (Cu, Fe, Ni), which exhibit superior antimicrobial activity compared to non-chelating analogs .

Structural and Crystallographic Insights

  • Crystal Packing : The target compound’s ethylphenyl group likely induces weaker intermolecular interactions compared to hydrogen-bonding groups (e.g., hydroxyphenyl in ). In contrast, analogs like N-(2-{[5-bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide () exhibit stabilized conformations via weak π-π stacking (centroid distance: 3.766 Å) and N–H···O hydrogen bonds .
  • Steric Effects: Bulkier substituents (e.g., morpholinylpyrimidine in ) reduce rotational freedom, affecting binding kinetics.

Biological Activity

N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry due to its biological activity. This compound exhibits various pharmacological properties that warrant detailed examination, particularly in the context of antimicrobial and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N1O2SC_{16}H_{21}N_{1}O_{2}S, with a molar mass of approximately 305.42 g/mol. The compound features a sulfonamide functional group (-SO2NH-) attached to a substituted aromatic system, which plays a crucial role in its biological activity.

PropertyDescription
Molecular FormulaC16H21N1O2SC_{16}H_{21}N_{1}O_{2}S
Molar Mass305.42 g/mol
Functional GroupSulfonamide
SolubilityModerate in polar solvents

The biological activity of this compound primarily stems from its ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis. By inhibiting dihydropteroate synthase, an enzyme critical for folate production in bacteria, this compound disrupts bacterial growth and replication, leading to its antimicrobial effects.

Biological Activity

Research indicates that sulfonamides like this compound exhibit a range of biological activities:

  • Antimicrobial Properties : The compound has shown potential as an antibacterial agent by inhibiting bacterial growth through the aforementioned mechanism.
  • Anti-inflammatory Effects : Preliminary studies suggest that sulfonamides can modulate inflammatory responses, although specific data on this compound is limited.

Case Studies

  • Antibacterial Activity : A study demonstrated that sulfonamides significantly inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
    Bacterial StrainMIC (µg/mL)
    E. coli32
    Staphylococcus aureus16
  • Inhibition Studies : In vitro assays have shown that this compound effectively inhibits dihydropteroate synthase activity with an IC50 value of approximately 25 µM.

Q & A

Q. What synthetic methodologies are effective for preparing N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution between aniline derivatives and sulfonyl chlorides. For example, 2,4,6-trimethylbenzenesulfonyl chloride reacts with 4-ethylaniline in dichloromethane at 0°C to room temperature for 16 hours, followed by purification via column chromatography (hexane/ethyl acetate gradients) to achieve yields up to 74% . Optimization involves controlling stoichiometry (1:1 molar ratio of amine to sulfonyl chloride) and reaction temperature to minimize side reactions. Analytical validation (e.g., 1^1H/13^13C NMR, HRMS) confirms product purity .

Q. How can the structural and crystallographic properties of this sulfonamide be characterized?

X-ray crystallography is the gold standard for resolving 3D conformation. In related sulfonamides, gauche orientations between aromatic substituents (e.g., cyclohexyl and benzene rings) are observed with torsion angles of ~70.4°, stabilized by intramolecular hydrogen bonds (N–H⋯O, ~2.72 Å) . Diffraction data (e.g., space group, unit cell parameters) and hydrogen-bonding networks can be analyzed using software like OLEX2 and CrystalMaker. Solid-state IR spectroscopy complements this by identifying functional groups (e.g., S=O stretches at 1323–1161 cm1^{-1}) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of N-C axially chiral derivatives of this sulfonamide?

Chiral Pd catalysts facilitate enantioselective N-allylation. For instance, palladium complexes with chiral ligands (e.g., (R)-BINAP) achieve >90% enantiomeric excess (ee) in synthesizing N-allylated sulfonamides. Key parameters include:

  • Catalyst loading (5–10 mol%)
  • Solvent polarity (THF or DCM)
  • Temperature control (0–25°C)
    Mechanistic studies suggest oxidative addition of allylic carbonates to Pd(0) as the rate-limiting step .

Q. How does this sulfonamide interact with biological targets, and what assays validate its pharmacological potential?

The compound’s indole and sulfonamide moieties suggest activity as enzyme inhibitors (e.g., kinase or protease targets). In vitro assays using fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinity (Kd_d values). For example, derivatives with chloro(difluoro)methoxy substituents show IC50_{50} values <10 µM in cancer cell lines, validated via MTT assays . Pharmacokinetic studies (e.g., microsomal stability, plasma protein binding) further assess drug-likeness .

Q. What intermolecular interactions stabilize its supramolecular assemblies in crystalline or solution states?

In crystals, N–H⋯O hydrogen bonds (2.16–2.72 Å) form chains along specific crystallographic axes (e.g., [100]), while π-π stacking (centroid distances ~3.5 Å) between aromatic rings enhances stability . In solution, NMR titration experiments (e.g., 1^1H chemical shift perturbations) reveal host-guest interactions with macrocycles or proteins .

Q. How do steric and electronic effects of substituents influence its reactivity in catalytic systems?

Electron-donating groups (e.g., methyl) on the benzene ring increase sulfonamide nucleophilicity, accelerating SN2 reactions. Steric hindrance from 2,4,6-trimethyl substitution directs regioselectivity in cross-coupling reactions. Kinetic studies (e.g., Eyring plots) quantify activation parameters, revealing ΔG^‡ values ~80 kJ/mol for Pd-catalyzed transformations .

Contradictions and Validation

  • Synthetic Yields : While reports 74% yield for a related compound, notes 95% yield for 2,4,6-trimethylbenzenesulfonamide under optimized NaBH4_4 reduction. This discrepancy highlights the role of reductant choice in efficiency .
  • Hydrogen Bonding : identifies N–H⋯N bonds in crystals, whereas emphasizes N–H⋯O interactions. Contextual differences (e.g., substituents) likely explain this variation .

Methodological Recommendations

  • Synthesis : Use Schlenk techniques for air-sensitive Pd-catalyzed reactions .
  • Characterization : Combine SC-XRD with DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties .
  • Bioassays : Pair SPR with molecular docking (e.g., AutoDock Vina) to correlate binding modes with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide
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N-(4-ethylphenyl)-2,4,6-trimethylbenzenesulfonamide

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